molecular formula C21H21ClN4O4S B2425882 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 921532-45-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2425882
CAS RN: 921532-45-8
M. Wt: 460.93
InChI Key: JTOGLIAZONICIM-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzamide group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a wide range of applications, from pharmaceuticals to plastics .

Scientific Research Applications

  • Antimicrobial Agents : Synthesized compounds similar in structure have been studied for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

  • Melanoma Cytotoxicity : Benzamide derivatives have been investigated for their cytotoxic effects on melanoma cells, indicating potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

  • Cardiac Electrophysiological Activity : Certain N-substituted benzamides have been explored for their cardiac electrophysiological activity, indicating potential use in treating arrhythmias (Morgan et al., 1990).

  • Anticancer Activity : Several benzamide derivatives have been synthesized and evaluated for their anticancer activities, showing potential as chemotherapeutic agents (Ravinaik et al., 2021).

  • Anti-inflammatory Activity : Research on related compounds has shown significant anti-inflammatory properties, suggesting potential therapeutic applications in inflammation-related conditions (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

  • Neuroleptic Activity : Some benzamide derivatives have been studied for their neuroleptic activity, indicating potential uses in treating psychosis and related disorders (Iwanami et al., 1981).

  • Anticonvulsant Activity : Certain analogues of benzamides have demonstrated anticonvulsant activity in various models, suggesting their potential application in seizure disorders (Lambert, Hamoir, Hermans, & Poupaert, 1995).

  • Antitubercular Activity : Novel derivatives of benzamides have been synthesized and shown promising anti-tubercular activity, indicating potential in tuberculosis treatment (Nimbalkar et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-25(2)31(29,30)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGLIAZONICIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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